

minimizing byproduct formation in 1,1,2-Trichloroethane production

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Compound of Interest

Compound Name: 1,1,2-Trichloroethane

Cat. No.: B165190

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Technical Support Center: 1,1,2-Trichloroethane Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of **1,1,2-trichloroethane**.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing **1,1,2-trichloroethane** in a laboratory setting?

A1: The most common laboratory synthesis method is the direct chlorination of 1,2-dichloroethane (ethylene dichloride). This reaction can be initiated thermally, photochemically (using UV light), or through the use of a catalyst, such as iron(III) chloride (FeCl_3).^{[1][2][3]} Another route involves the chlorination of vinyl chloride.^[4]

Q2: What are the major byproducts I should expect during the synthesis of **1,1,2-trichloroethane** from 1,2-dichloroethane?

A2: The primary byproducts are more highly chlorinated ethanes, principally 1,1,2,2-tetrachloroethane and other tetrachloroethane isomers. Other potential byproducts include 1,1-dichloroethane and pentachloroethane, arising from further chlorination or side reactions.^[2]

Q3: How does reaction temperature affect the formation of byproducts?

A3: Higher reaction temperatures generally lead to an increase in the formation of undesirable byproducts.^{[5][6]} This is due to the increased rate of competing side reactions and over-chlorination of the desired product. For instance, in the oxychlorination of ethylene, a related process, increasing temperature can decrease the selectivity for the desired dichloroethane.^[5] In the thermal chlorination of 1,2-dichloroethane, elevated temperatures can promote the formation of tetrachloroethanes.

Q4: What is the role of a catalyst, like FeCl₃, in this reaction?

A4: Iron(III) chloride acts as a Lewis acid catalyst, polarizing the Cl-Cl bond and facilitating the electrophilic attack of chlorine on the 1,2-dichloroethane molecule. While it can increase the reaction rate, it can also influence the distribution of byproducts. The presence of impurities in the catalyst or reaction medium can lead to undesired side reactions.^{[1][7]}

Q5: Can I use photochemical methods for this synthesis in the lab?

A5: Yes, photochlorination using UV light is a common method for initiating the free-radical chlorination of alkanes and their derivatives.^{[8][9][10]} This method avoids the need for a catalyst but can be unselective, leading to a mixture of chlorinated products. Controlling the reactant ratios is crucial to minimize over-chlorination.^{[8][11]}

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of **1,1,2-trichloroethane**.

Issue 1: Low Yield of **1,1,2-Trichloroethane** and High Percentage of Unreacted 1,2-Dichloroethane

Possible Cause	Suggested Solution
Insufficient reaction time or temperature.	Monitor the reaction progress using Gas Chromatography (GC). ^[12] Gradually increase the reaction time or temperature, but be mindful that excessive temperature can increase byproduct formation.
Poor mixing of reactants.	Ensure efficient stirring of the reaction mixture to maintain a homogeneous distribution of reactants and catalyst (if used).
Catalyst deactivation (if applicable).	If using a catalyst like FeCl_3 , ensure it is anhydrous and of high purity. Moisture can deactivate the catalyst. ^[7] Consider adding fresh catalyst if the reaction stalls.
Inadequate initiation (for photochemical reactions).	Check the intensity and wavelength of the UV lamp. Ensure the lamp is positioned for optimal irradiation of the reaction mixture.

Issue 2: High Levels of Tetrachloroethane and Other Polychlorinated Byproducts

Possible Cause	Suggested Solution
Excessive chlorine concentration or prolonged reaction time.	Use a molar excess of 1,2-dichloroethane relative to chlorine. This statistically favors the chlorination of the starting material over the product.[8] Monitor the reaction closely with GC and stop it once the desired conversion of 1,2-dichloroethane is achieved to prevent over-chlorination.[11]
High reaction temperature.	Lower the reaction temperature. While this may decrease the reaction rate, it will significantly improve selectivity for the desired mono-substitution product.[6]
"Hot spots" in the reaction mixture.	Improve agitation and consider external cooling to ensure uniform temperature distribution throughout the reactor.

Issue 3: Formation of Unexpected Byproducts or Reaction Stalling

Possible Cause	Suggested Solution
Impurities in reactants or solvents.	Use high-purity, anhydrous 1,2-dichloroethane and chlorine. Purify solvents if necessary. Oxygen can sometimes act as a radical scavenger and inhibit free-radical reactions.[9]
Reaction with vessel material.	Use glass or other inert reactor materials. Iron-containing vessels can react with chlorine, especially in the presence of moisture, to form iron chlorides that can alter the catalytic activity.
Decomposition of the product.	1,1,2-Trichloroethane can undergo dehydrochlorination, especially at higher temperatures or in the presence of basic impurities, to form vinylidene chloride. Ensure the reaction and work-up conditions are neutral or slightly acidic.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes the expected qualitative and quantitative impact of key reaction parameters on the yield of **1,1,2-trichloroethane** and the formation of major byproducts.

Parameter	Condition	Effect on 1,1,2-TCE Yield	Effect on Byproduct Formation (e.g., Tetrachloroethanes)
Temperature	Low (e.g., 25-50 °C)	Moderate rate, higher selectivity	Minimized
	High (e.g., >100 °C)	Faster rate, lower selectivity	Significantly increased
Molar Ratio (1,2-DCE:Cl ₂)	High (e.g., >3:1)	Higher selectivity	Minimized
	Low (e.g., 1:1 or excess Cl ₂)	Lower selectivity	Increased
Catalyst (FeCl ₃)	Present	Increased reaction rate	Can increase byproduct formation if not controlled
Absent (Thermal/Photochemical)	Slower reaction rate	Dependent on other conditions	
UV Light	Present	Initiates free-radical reaction	Can lead to a mixture of products if not controlled
Absent	Requires thermal or catalytic initiation	Not applicable	

Note: The exact quantitative data can vary significantly based on the specific experimental setup, including reactor design, catalyst concentration, and light intensity.

Experimental Protocols

Protocol 1: Catalytic Chlorination of 1,2-Dichloroethane

Objective: To synthesize **1,1,2-trichloroethane** using an iron(III) chloride catalyst.

Materials:

- 1,2-Dichloroethane (anhydrous)
- Chlorine gas
- Anhydrous iron(III) chloride (FeCl_3)
- Nitrogen gas (for inert atmosphere)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet leading to a scrubber (containing sodium hydroxide solution to neutralize excess chlorine and HCl).

Procedure:

- Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
- Charge the round-bottom flask with anhydrous 1,2-dichloroethane and a catalytic amount of anhydrous FeCl_3 (e.g., 0.1-1 mol%).
- Purge the system with nitrogen gas for 10-15 minutes to remove air and moisture.
- Begin stirring the solution and gently bubble chlorine gas through the gas inlet tube into the reaction mixture.
- Maintain the reaction temperature at 30-40 °C using a water bath.

- Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).
- Once the desired conversion is reached, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine and HCl.
- Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
- Wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude product by fractional distillation to separate **1,1,2-trichloroethane** from unreacted 1,2-dichloroethane and higher boiling byproducts.

Protocol 2: Photochemical Chlorination of 1,2-Dichloroethane

Objective: To synthesize **1,1,2-trichloroethane** using UV light initiation.

Materials:

- 1,2-Dichloroethane (high purity)
- Chlorine gas
- Nitrogen gas
- Sodium bicarbonate solution (5% w/v)
- Anhydrous sodium sulfate
- Quartz or borosilicate glass reaction vessel (transparent to UV light) equipped with a magnetic stirrer, gas inlet, reflux condenser, and gas outlet to a scrubber.
- UV lamp (e.g., mercury vapor lamp).

Procedure:

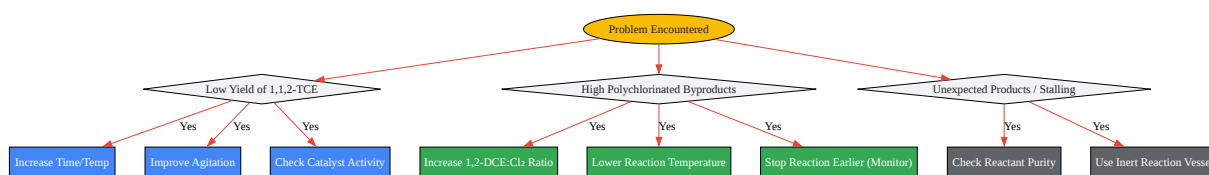
- Assemble the reaction apparatus in a fume hood, ensuring the reaction vessel is made of a UV-transparent material.
- Charge the vessel with high-purity 1,2-dichloroethane. It is recommended to use a significant molar excess of 1,2-dichloroethane to chlorine.
- Purge the system with nitrogen.
- Position the UV lamp to irradiate the reaction mixture effectively.
- Start stirring and introduce a slow stream of chlorine gas.
- Turn on the UV lamp to initiate the reaction. The reaction is often exothermic, so maintain the desired temperature (e.g., 20-30 °C) with a cooling bath.
- Monitor the reaction by GC.
- Upon reaching the desired conversion, turn off the UV lamp and stop the chlorine flow. Purge with nitrogen.
- Work up the reaction mixture as described in Protocol 1 (washing with sodium bicarbonate, water, brine, drying, and fractional distillation).

Visualizations



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Caption: General experimental workflow for the synthesis of **1,1,2-trichloroethane**.



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Caption: Troubleshooting logic for common issues in **1,1,2-trichloroethane** synthesis.

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